L-Tyrosine-(phenyl-4-13C)
Overview
Description
L-Tyrosine-(phenyl-4-13C): is a stable isotope-labeled compound, specifically an isotopologue of L-Tyrosine where the phenyl ring carbon at position 4 is replaced with carbon-13. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as biochemistry, pharmacology, and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-(phenyl-4-13C) typically involves the incorporation of carbon-13 into the phenyl ring of L-Tyrosine. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled benzene derivative, which undergoes a series of reactions to form the phenyl ring of L-Tyrosine.
Biosynthetic Methods: Utilizing microorganisms or enzymes that can incorporate carbon-13 into the phenyl ring during the biosynthesis of L-Tyrosine.
Industrial Production Methods: Industrial production of L-Tyrosine-(phenyl-4-13C) often involves large-scale chemical synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-(phenyl-4-13C) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine-(phenyl-4-13C) is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of tyrosine in biological systems.
Protein Synthesis Research: Helps in studying protein synthesis and degradation by tracking the incorporation of labeled tyrosine into proteins.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tyrosine and its derivatives.
Neurotransmitter Research: Plays a role in studying the synthesis and regulation of neurotransmitters such as dopamine and norepinephrine.
Mechanism of Action
The mechanism of action of L-Tyrosine-(phenyl-4-13C) is similar to that of natural L-Tyrosine. It serves as a precursor for the synthesis of important biomolecules, including neurotransmitters and hormones. The incorporation of carbon-13 allows for detailed studies of these pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Molecular Targets and Pathways:
Neurotransmitter Synthesis: L-Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine synthesis.
Protein Synthesis: Incorporated into proteins during translation.
Thyroid Hormone Synthesis: Precursor for the synthesis of thyroid hormones such as thyroxine.
Comparison with Similar Compounds
L-Tyrosine-(phenyl-4-13C) can be compared with other isotopically labeled tyrosine compounds, such as:
L-Tyrosine-(phenyl-13C6): Where all six carbons in the phenyl ring are labeled with carbon-13.
L-Tyrosine-13C9,15N: Where the entire molecule is labeled with carbon-13 and nitrogen-15.
L-Tyrosine-1-13C: Where the carboxyl carbon is labeled with carbon-13.
Uniqueness: The specific labeling of the phenyl ring carbon at position 4 in L-Tyrosine-(phenyl-4-13C) allows for targeted studies of the phenyl ring’s role in various biochemical processes, providing unique insights that other labeled compounds may not offer.
By understanding the unique properties and applications of L-Tyrosine-(phenyl-4-13C), researchers can leverage this compound to advance knowledge in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(413C)cyclohexa-1,3,5-trien-1-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i7+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-VGFAOSRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=CC=C1C[C@@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480572 | |
Record name | L-Tyrosine-(phenyl-4-13C) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81201-90-3 | |
Record name | L-Tyrosine-(phenyl-4-13C) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81201-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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